molecular formula C12H20N4O B1415048 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide CAS No. 1044764-35-3

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide

Cat. No.: B1415048
CAS No.: 1044764-35-3
M. Wt: 236.31 g/mol
InChI Key: JIWWLBLSFDJSKR-UHFFFAOYSA-N
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Description

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide is an organic compound with a complex structure that includes both amino and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: The starting benzene derivative undergoes nitration to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting diamine is then reacted with N-(2-dimethylamino-ethyl)-N-methylamine to form the final benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amines.

Scientific Research Applications

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-ethyl-benzamide
  • 3,4-Diamino-N-(2-methylamino-ethyl)-N-methyl-benzamide
  • 3,4-Diamino-N-(2-dimethylamino-propyl)-N-methyl-benzamide

Uniqueness

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-diamino-N-[2-(dimethylamino)ethyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15(2)6-7-16(3)12(17)9-4-5-10(13)11(14)8-9/h4-5,8H,6-7,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWWLBLSFDJSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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